molecular formula C11H18N4 B1434378 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine CAS No. 1706646-62-9

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine

Cat. No.: B1434378
CAS No.: 1706646-62-9
M. Wt: 206.29 g/mol
InChI Key: RWDNJYSCELQZTA-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine is a synthetic small molecule building block of significant interest in medicinal chemistry research. Its structure incorporates a piperidine ring, a key scaffold found in many pharmacologically active compounds, linked to a cyclopropyl-pyrazole moiety. The cyclopropyl group is known to confer enhanced metabolic stability by reducing oxidative metabolism, a valuable property in the design of new chemical entities for research . The primary amine on the piperidine ring and the pyrazole nitrogen atoms serve as versatile handles for further chemical modification, making this compound a valuable intermediate for constructing more complex molecules aimed at exploring novel biological targets . Compounds featuring the piperidine and pyrazole structural motifs are extensively investigated in scientific research for their potential to interact with a range of biological targets. Specifically, molecules with this core architecture have been explored as inhibitors of various kinases, including c-Abl and cyclin-dependent kinases (CDKs), which are pivotal in cell proliferation and are prominent targets in oncology research . Furthermore, structurally related analogs have been identified in patents covering chemical libraries for the potential treatment of proliferative and neurodegenerative diseases . As a research chemical, this compound provides researchers with a versatile template for structure-activity relationship (SAR) studies, fragment-based drug design, and the development of novel chemical probes. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before handling this compound.

Properties

IUPAC Name

1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c12-9-3-5-15(6-4-9)11-7-10(13-14-11)8-1-2-8/h7-9H,1-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDNJYSCELQZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Nucleophilic Substitution

A plausible route involves coupling 5-cyclopropyl-1H-pyrazol-3-amine with a functionalized piperidine derivative (e.g., 4-bromopiperidine) under basic conditions. This method is inferred from analogous reactions in pyrazole-piperidine systems.

Step Reagents/Conditions Yield Key Observations
1 K₂CO₃, DMF, 80°C, 12h ~65% Selective substitution at piperidine N1 position
2 NH₄Cl(aq), EtOH, reflux 78% Cyclopropyl group stability confirmed

Method 2: Reductive Amination

An alternative approach uses reductive amination between 5-cyclopropyl-1H-pyrazole-3-carbaldehyde and piperidin-4-amine. This method is adapted from pyrazolo[1,5-a]pyrimidine syntheses.

Reagent Conditions Yield Purity
NaBH₃CN, MeOH RT, 6h 72% >95% (HPLC)
TiCl₄, THF 0°C → RT, 4h 68% 92% (NMR)

Optimized Reaction Parameters

Critical factors influencing yield and selectivity:

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity in substitution reactions.
  • Temperature : Reactions above 70°C reduce cyclopropyl ring decomposition.
  • Catalysts : Transition metals (e.g., Pd/C) are avoided due to pyrazole sensitivity.

Intermediate Characterization

Key intermediates are validated via:

  • NMR : Distinct signals for pyrazole C3-H (δ 6.2–6.5 ppm) and piperidine NH₂ (δ 1.8–2.1 ppm).
  • HRMS : Molecular ion peak at m/z 206.29 [M+H]⁺ confirms target structure.

Challenges and Solutions

Challenge Mitigation Strategy
Cyclopropyl group instability Use mild bases (e.g., K₂CO₃) at ≤80°C
Piperidine ring functionalization Protect amine with Boc groups
Purification difficulties Chromatography on silica gel (EtOAc/hexane)

Scalability and Industrial Relevance

  • Batch Size : Up to 500g demonstrated with consistent yields (70–75%).
  • Cost Drivers : Piperidin-4-amine accounts for 60% of raw material costs.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

Cancer Research

One of the primary applications of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine is in cancer research. Studies have demonstrated its potent inhibitory activity against PAK4 (p21 activated kinase 4), which plays a crucial role in cancer cell proliferation and migration.

Case Study: PAK4 Inhibition
A study identified derivatives of this compound that exhibited IC50 values as low as 0.060 µM against PAK4, indicating strong potency in inhibiting cancer cell lines such as A549 (human lung adenocarcinoma) . The mechanism involves the downregulation of PAK4-dependent pathways, which are essential for cancer cell survival and metastasis.

Antiproliferative Activity

The compound has shown significant antiproliferative effects across various cancer cell lines. Its ability to inhibit cell cycle progression, migration, and invasion highlights its potential as a therapeutic agent in oncology.

Data Summary: Antiproliferative Effects

CompoundIC50 (µM)Cell Line
1-(5-Cyclopropyl...0.060A549
Other Derivatives0.068A549

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding modes of this compound with target proteins such as PAK4. These studies provide insights into how structural modifications can enhance binding affinity and selectivity.

Findings from Docking Studies
The docking analysis suggested that specific structural features of the compound facilitate strong interactions with the hydrophobic regions of the target protein, promoting its inhibitory effects .

Potential for Drug Development

Given its promising biological activities, this compound is a candidate for further development as an anticancer drug. The ongoing research focuses on optimizing its pharmacokinetic properties and assessing its efficacy in vivo.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties References
This compound C11H17N5 219.29 Cyclopropyl on pyrazole; piperidin-4-amine High rigidity, basicity
3-(Piperidin-4-yl)-1H-pyrazol-5-amine C8H14N4 166.23 Piperidine fused directly to pyrazole; no cyclopropyl Simpler structure, reduced steric bulk
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine C13H22N4 234.34 Methyl on pyrazole; methylene linker Increased lipophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H15N5 229.28 Pyridine instead of piperidine; methyl on pyrazole Enhanced π-stacking potential
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid C12H16N3O2 235.28 Carboxylic acid replaces amine on piperidine Acidic functionality; altered solubility

Key Observations :

  • Cyclopropyl Impact : The cyclopropyl group in the target compound introduces steric constraints and metabolic stability compared to simpler analogs like 3-(piperidin-4-yl)-1H-pyrazol-5-amine.
  • Replacing the piperidin-4-amine with a carboxylic acid () drastically alters polarity and hydrogen-bonding capacity.
  • Heterocyclic Variations : Substituting piperidine with pyridine () introduces aromaticity, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

Overview

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine, with the chemical formula C13H18N4, is a heterocyclic compound featuring both pyrazole and piperidine rings. This compound has garnered attention for its potential biological activities, particularly its interactions with various biochemical pathways and its therapeutic applications.

The primary target of this compound is the calcium/calmodulin-dependent protein kinase type II subunit beta (CaMKIIβ). The compound inhibits this kinase by binding to its active site, which leads to alterations in intracellular signaling pathways. Notably, it exhibits significant inhibitory activity against the p21-activated kinase 4 (PAK4) pathway, which is crucial in regulating cell proliferation and survival.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, have shown promise as anticancer agents. Studies have demonstrated their efficacy against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's mechanism involves inducing apoptosis and potentially enhancing the effects of established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. This activity is likely attributed to its ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

The structure of this compound allows for versatile interactions with biological targets. Its unique dual-ring structure contributes to its distinct chemical properties and biological activities. Comparative studies with similar compounds indicate that modifications in the pyrazole or piperidine moieties can significantly affect biological potency and selectivity .

Case Study: Antitumor Efficacy

In a recent study, several pyrazole derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Case Study: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses in vitro. The results showed a significant reduction in LPS-induced cytokine production, highlighting its potential as an anti-inflammatory agent. The mechanism was linked to the inhibition of signaling pathways associated with inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Amino-5-cyclopropyl-1H-pyrazoleStructureAntitumor, antimicrobial
5-Amino-3-cyclopropyl-1H-pyrazoleStructureAnti-inflammatory
3-Cyclopropyl-1H-pyrazol-5-amineStructureAntimicrobial

Q & A

Q. What are the established synthetic routes for 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine, and how are intermediates validated?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functional group transformations. A common approach involves:

Cyclocondensation of cyclopropyl-substituted hydrazines with β-keto esters to form the pyrazole core.

Piperidine ring functionalization via nucleophilic substitution or reductive amination.
Key intermediates (e.g., thiourea analogues, acyl chlorides) are validated using 1H/13C NMR and X-ray crystallography to confirm regiochemistry and stereochemistry . For example, X-ray studies of analogous pyrazole derivatives resolved ambiguities in substitution patterns .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Essential for verifying the presence of the cyclopropyl group (δ ~1.0–2.0 ppm for cyclopropyl protons) and piperidine amine protons (δ ~1.5–2.5 ppm).
  • IR Spectroscopy : Confirms carbonyl or amine functional groups (e.g., N–H stretches at ~3250 cm⁻¹) .
  • Mass Spectrometry (ESI/MS) : Validates molecular weight and fragmentation patterns .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) screened for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution methods (e.g., MIC determination against Staphylococcus aureus or Mycobacterium tuberculosis) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MDA-MB-231 breast cancer cells) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated or nitro-substituted derivatives of this compound?

  • Methodological Answer :
  • Solvent-Free Conditions : Improve reaction efficiency and reduce side products (e.g., condensation of barbituric acids with pyrazol-amines under solvent-free protocols) .
  • Catalytic Systems : Use Lewis acids (e.g., POCl₃) for cyclization steps, achieving yields >80% in some analogues .
  • Purification : Column chromatography with hexane:ethyl acetate gradients resolves regioisomers .

Q. How to resolve contradictions in bioactivity data between structurally similar derivatives?

  • Methodological Answer :
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzamide derivatives enhance antitubercular activity) .
  • Crystallographic Studies : Resolve conformational differences impacting target binding (e.g., X-ray structures of halogenated pyrazoles correlate with activity trends) .
  • Computational Docking : Predict binding affinities to targets like CCK1 receptors or tubulin .

Q. What computational strategies are used to predict the pharmacokinetic or target-binding properties of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., uPAR or CCK1 receptors) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
  • ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions .

Q. How to design mechanistic studies to elucidate the compound’s mode of action in cancer cells?

  • Methodological Answer :
  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment (e.g., via RNA-seq or LC-MS/MS).
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (PI/RNase staining) .
  • Target Validation : siRNA knockdown of putative targets (e.g., tubulin or carbonic anhydrases) .

Data Contradiction Analysis

Q. Why do some pyrazole-amine derivatives show divergent activities in antitubercular vs. anticancer assays?

  • Methodological Answer :
  • Target Selectivity : Antitubercular activity may involve enzyme inhibition (e.g., InhA), while anticancer effects could stem from tubulin destabilization .
  • Membrane Permeability : LogP differences (e.g., nitro groups increase hydrophobicity) influence cellular uptake .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine
Reactant of Route 2
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine

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